N-(3,4-dimethylphenyl)-N-ethyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyridothienopyrimidine carboxamide family, characterized by a fused tricyclic core (pyrido-thieno-pyrimidine) and a carboxamide side chain. While explicit biological data for this compound are absent in the provided evidence, its structural features suggest applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents, given the known activity of related analogs .
Properties
Molecular Formula |
C22H21N3O2S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-N-ethyl-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H21N3O2S/c1-5-24(16-9-8-13(2)15(4)11-16)22(27)18-12-17-20(28-18)23-19-14(3)7-6-10-25(19)21(17)26/h6-12H,5H2,1-4H3 |
InChI Key |
MUBMDXBSXYZPHV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC(=C(C=C1)C)C)C(=O)C2=CC3=C(S2)N=C4C(=CC=CN4C3=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N-ethyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves the cyclization of 3-amino-thiophene-2-carboxamides with various reagents. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene can produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-N-ethyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidative dehydrogenation to form more complex aromatic systems.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol, toluene, and xylene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more highly conjugated systems, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N-(3,4-dimethylphenyl)-N-ethyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N-ethyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation . Additionally, it may interact with DNA and proteins, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Core Structure |
|---|---|---|---|---|
| N-(3,4-dimethylphenyl)-N-ethyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide | Not provided¹ | ~452 (estimated) | 3,4-dimethylphenyl, N-ethyl, 9-methyl | Pyrido-thieno-pyrimidine |
| N-[2-(4-sulfamoylphenyl)ethyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide | C20H18N4O4S2 | 442.51 | 4-sulfamoylphenyl-ethyl, 9-methyl | Pyrido-thieno-pyrimidine |
| Methyl 1-benzyl-4-oxo-pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate | C21H18N4O3 | 386.39 | Benzyl, methyl ester | Pyrido-pyrrolo-pyrimidine |
| 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide | C15H14N4O2S2 | 354.43 | Phenyl, thioxo, tetrahydro | Thieno-pyrimidine (saturated) |
Research Implications and Gaps
- Activity Data: No direct biological data for the target compound are available in the evidence. Prioritize in vitro assays (e.g., kinase inhibition, antimicrobial screens) to compare with sulfamoyl () and pyrrolo () analogs.
- Synthetic Optimization : Explore alternative solvents (e.g., DMF) or catalysts to improve yields for bulky carboxamide derivatives .
Biological Activity
N-(3,4-dimethylphenyl)-N-ethyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, characterization, and biological effects based on diverse research findings.
The molecular formula of the compound is with a molecular weight of approximately 420.5 g/mol. Its structure features a thieno[2,3-d]pyrimidine core, which is known for various biological activities.
Antiviral Activity
Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant antiviral properties. For instance, compounds structurally similar to N-(3,4-dimethylphenyl)-N-ethyl-9-methyl-4-oxo have shown effectiveness against HIV strains. A study reported that certain derivatives had an EC50 value of around 10 nM against wild-type HIV and mutant strains resistant to common therapies .
Antibacterial Activity
The antibacterial properties of thieno[2,3-d]pyrimidine derivatives have also been explored. In vitro studies demonstrated that these compounds possess varying degrees of activity against Gram-positive and Gram-negative bacteria. For example, modifications in the side chains significantly influenced their antibacterial efficacy. Compounds with electron-withdrawing groups often showed reduced activity against certain bacterial strains .
Melanin Synthesis Modulation
Another interesting aspect of the biological activity of this compound class is their influence on melanin synthesis in murine B16 cells. A study found that specific thieno[2,3-d]pyrimidinones could increase melanin content significantly, suggesting potential applications in dermatology or cosmetic formulations aimed at pigmentation disorders .
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Antiviral Activity | Derivatives showed EC50 values as low as 10 nM against HIV strains. |
| Study 2 | Antibacterial Activity | Compounds exhibited varying effectiveness against Gram-positive and Gram-negative bacteria; structural modifications influenced activity levels. |
| Study 3 | Melanin Synthesis | Certain derivatives increased melanin production in murine B16 cells by significant margins. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
